![molecular formula C22H23N3O2 B5916756 N'-[(2-ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916756.png)
N'-[(2-ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide
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Overview
Description
N'-[(2-ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as ENMAH, and it has been synthesized using various methods. The aim of
Mechanism of Action
ENMAH exerts its effects through different mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. ENMAH has also been found to activate certain signaling pathways that lead to apoptosis, or programmed cell death, in cancer cells. Additionally, ENMAH has been shown to increase the activity of antioxidant enzymes that protect against oxidative stress.
Biochemical and Physiological Effects:
ENMAH has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory cytokines and chemokines. ENMAH has also been found to increase the levels of certain antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, ENMAH has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
ENMAH has several advantages for lab experiments. It has been shown to have low toxicity and high stability, making it suitable for long-term experiments. ENMAH is also easily synthesized using common laboratory reagents, making it readily available for research purposes. However, one limitation of ENMAH is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for ENMAH research. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, including its effects on different signaling pathways and enzymes. Additionally, future research could focus on improving the solubility of ENMAH to make it more suitable for use in a wider range of experiments.
Synthesis Methods
ENMAH has been synthesized using different methods. One of the most commonly used methods is the condensation of 2-ethoxy-1-naphthaldehyde with 2-aminobenzophenone followed by the reaction with hydrazine hydrate. The resulting product is then treated with acetic anhydride to form ENMAH. Other methods involve the use of different starting materials and reagents.
Scientific Research Applications
ENMAH has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. ENMAH has also been investigated for its anti-inflammatory properties, and it has been shown to reduce inflammation in animal models. Additionally, ENMAH has been studied for its antioxidant properties, and it has been found to scavenge free radicals and protect against oxidative stress.
properties
IUPAC Name |
N-[(Z)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-(4-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-3-27-21-13-10-17-6-4-5-7-19(17)20(21)14-24-25-22(26)15-23-18-11-8-16(2)9-12-18/h4-14,23H,3,15H2,1-2H3,(H,25,26)/b24-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKZWUITVWPFNO-OYKKKHCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)CNC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N\NC(=O)CNC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-(4-methylanilino)acetamide |
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